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molecular formula C9H6F6OS B8376598 Benzenethiol, 4-(2,2,2-trifluoroethoxy)-2-(trifluoromethyl)-

Benzenethiol, 4-(2,2,2-trifluoroethoxy)-2-(trifluoromethyl)-

Cat. No. B8376598
M. Wt: 276.20 g/mol
InChI Key: IKEZYFNZQYNPNX-UHFFFAOYSA-N
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Patent
US08796471B2

Procedure details

4-(2,2,2-Trifluoro-ethoxy)-2-trifluoromethyl-1-tritylsulfanyl-benzene (100 g, 193 mmol) was dissolved in dichloromethane (600 mL) and trifluoroacetic acid (44.9 g, 386 mmol) was added at room temperature, followed by a solution of triethylsilane (24.9 g, 214 mmol) in dichloromethane (75 mL) at 18° C. (ice bath cooling). The yellow mixture was stirred for 3 h at room temperature. Water (600 mL) was then added and dichloromethane was distilled off in vacuo under vigorous stirring. Tert-butyl-methylether (600 mL) was added and the resulting biphasic mixture was basified by addition of a concentrated aqueous sodium hydroxide solution (32% m/m, 54 mL, 583 mmol) to pH 12. Phases were separated, the aqueous layer was extracted with tert-butyl-methylether (400 mL), acidified by addition of hydrochloric acid (25% m/m in water, 35 mL, 268 mmol) to pH 3, and extracted with tert-butyl-methylether (600 mL). The organic extract was washed with a solution of sodium hydrogencarbonate (16.1 g, 193 mmol) in water (500 mL), and water (500 mL) and concentrated in vacuo to afford the title compound as a light yellow liquid (49.7 g, 90%). MS (ESI & APCI, neg): m/z=275.0 [M−H]+. 1H NMR (CDCl3, 600 MHz): δ3.66 (q, J=2.5 Hz, 1H), 4.36 (q, J=8.0 Hz, 2H), 6.99 (dd, J=2.9 Hz, 8.6 Hz, 1H), 7.23 (d, J=2.8 Hz, 1H), 7.39 (d, J=8.6 Hz, 1H).
Name
Quantity
600 mL
Type
solvent
Reaction Step One
Name
4-(2,2,2-Trifluoro-ethoxy)-2-trifluoromethyl-1-tritylsulfanyl-benzene
Quantity
100 g
Type
reactant
Reaction Step Two
Quantity
600 mL
Type
solvent
Reaction Step Two
Quantity
44.9 g
Type
reactant
Reaction Step Three
Quantity
24.9 g
Type
reactant
Reaction Step Four
Quantity
75 mL
Type
solvent
Reaction Step Four
Quantity
54 mL
Type
reactant
Reaction Step Five
Quantity
35 mL
Type
reactant
Reaction Step Six
Quantity
16.1 g
Type
reactant
Reaction Step Seven
Name
Quantity
500 mL
Type
solvent
Reaction Step Seven
Name
Quantity
500 mL
Type
solvent
Reaction Step Seven
Yield
90%

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:36])([F:35])[CH2:3][O:4][C:5]1[CH:10]=[CH:9][C:8]([S:11]C(C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=[C:7]([C:31]([F:34])([F:33])[F:32])[CH:6]=1.FC(F)(F)C(O)=O.C([SiH](CC)CC)C.[OH-].[Na+].Cl.C(=O)([O-])O.[Na+]>ClCCl.O>[F:36][C:2]([F:1])([F:35])[CH2:3][O:4][C:5]1[CH:10]=[CH:9][C:8]([SH:11])=[C:7]([C:31]([F:32])([F:33])[F:34])[CH:6]=1 |f:3.4,6.7|

Inputs

Step One
Name
Quantity
600 mL
Type
solvent
Smiles
O
Step Two
Name
4-(2,2,2-Trifluoro-ethoxy)-2-trifluoromethyl-1-tritylsulfanyl-benzene
Quantity
100 g
Type
reactant
Smiles
FC(COC1=CC(=C(C=C1)SC(C1=CC=CC=C1)(C1=CC=CC=C1)C1=CC=CC=C1)C(F)(F)F)(F)F
Name
Quantity
600 mL
Type
solvent
Smiles
ClCCl
Step Three
Name
Quantity
44.9 g
Type
reactant
Smiles
FC(C(=O)O)(F)F
Step Four
Name
Quantity
24.9 g
Type
reactant
Smiles
C(C)[SiH](CC)CC
Name
Quantity
75 mL
Type
solvent
Smiles
ClCCl
Step Five
Name
Quantity
54 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Six
Name
Quantity
35 mL
Type
reactant
Smiles
Cl
Step Seven
Name
Quantity
16.1 g
Type
reactant
Smiles
C(O)([O-])=O.[Na+]
Name
Quantity
500 mL
Type
solvent
Smiles
O
Name
Quantity
500 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The yellow mixture was stirred for 3 h at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
(ice bath cooling)
DISTILLATION
Type
DISTILLATION
Details
dichloromethane was distilled off in vacuo under vigorous stirring
ADDITION
Type
ADDITION
Details
Tert-butyl-methylether (600 mL) was added
CUSTOM
Type
CUSTOM
Details
Phases were separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted with tert-butyl-methylether (400 mL)
EXTRACTION
Type
EXTRACTION
Details
extracted with tert-butyl-methylether (600 mL)
EXTRACTION
Type
EXTRACTION
Details
The organic extract
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
FC(COC1=CC(=C(C=C1)S)C(F)(F)F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 49.7 g
YIELD: PERCENTYIELD 90%
YIELD: CALCULATEDPERCENTYIELD 93.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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